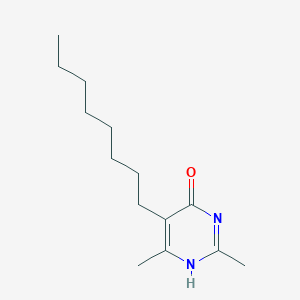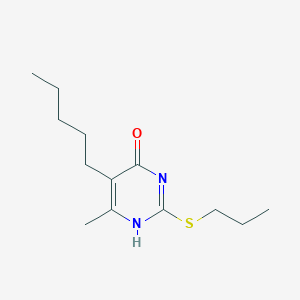
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea (DMT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMT is a member of the phenethylamine family and is structurally similar to other psychoactive substances such as mescaline and MDMA. In
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to alter sensory perception, leading to vivid visual and auditory hallucinations. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance emotional processing and increase feelings of empathy and connectedness.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, including its potent and rapid onset of action, predictable pharmacokinetics, and low toxicity. However, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also has several limitations, including its potential for abuse and its legal status in many countries.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, including its use as a tool for studying the neurobiology of consciousness and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea use and its potential for addiction and abuse.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties, as well as neuroprotective effects. While N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, further research is needed to understand its potential for addiction and abuse. Overall, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea represents a promising avenue for future research in the fields of medicinal chemistry, pharmacology, and neuroscience.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized from 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine using a thiourea derivative as a catalyst. The synthesis method involves the reaction of the two starting materials in the presence of a solvent and a base. The reaction mixture is then heated and stirred for several hours until the desired product is obtained.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance cognitive function and memory consolidation. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-8-9-16(22-3)14(10-13)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clé InChI |
WHBVNYILXMWQEP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





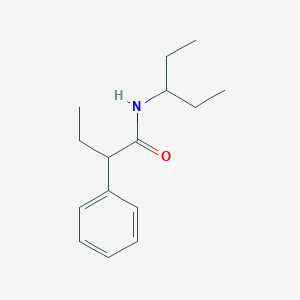

![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
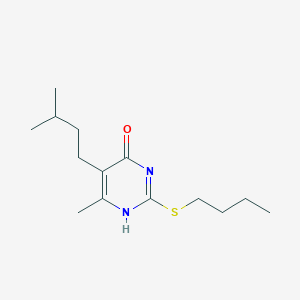
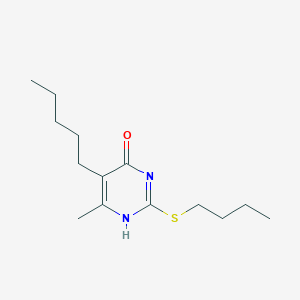
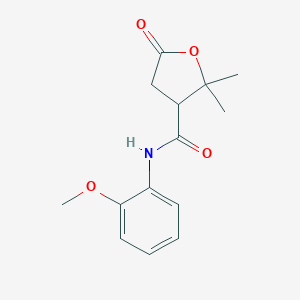

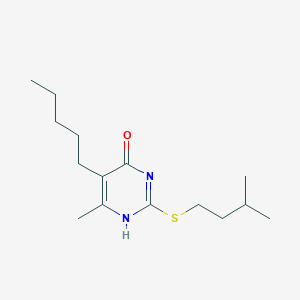
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
